Thiol-C9-PEG5-acid

PROTAC linker length bioconjugation spacer PEG linker optimization

Thiol-C9-PEG5-acid (C22H44O7S, MW 452.65 g/mol) is a heterobifunctional polyethylene glycol (PEG)-based linker. It features a terminal thiol (-SH) group for selective conjugation to maleimides, vinylsulfones, or transition metal surfaces, and a terminal carboxylic acid (-COOH) group for amide bond formation with primary amines.

Molecular Formula C22H44O7S
Molecular Weight 452.6 g/mol
Cat. No. B12415879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiol-C9-PEG5-acid
Molecular FormulaC22H44O7S
Molecular Weight452.6 g/mol
Structural Identifiers
SMILESC(CCCCCOCCOCCOCCOCCOCCC(=O)O)CCCCCS
InChIInChI=1S/C22H44O7S/c23-22(24)10-12-26-14-16-28-18-20-29-19-17-27-15-13-25-11-8-6-4-2-1-3-5-7-9-21-30/h30H,1-21H2,(H,23,24)
InChIKeySCWOQJXEVJAGMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Thiol-C9-PEG5-acid: A Heterobifunctional PEG Linker with Defined C9 Alkyl-PEG5 Spacer for PROTAC Synthesis and Bioconjugation


Thiol-C9-PEG5-acid (C22H44O7S, MW 452.65 g/mol) is a heterobifunctional polyethylene glycol (PEG)-based linker [1]. It features a terminal thiol (-SH) group for selective conjugation to maleimides, vinylsulfones, or transition metal surfaces, and a terminal carboxylic acid (-COOH) group for amide bond formation with primary amines . The linker incorporates a five-unit PEG (PEG5) spacer for hydrophilicity and solubility, along with a nine-carbon (C9) alkyl chain that introduces a hydrophobic segment and extends the overall spacer length . It is primarily marketed as a PROTAC (PROteolysis TArgeting Chimera) linker, used to connect an E3 ubiquitin ligase ligand to a target protein ligand, thereby enabling the synthesis of bifunctional protein degraders [1][2].

Why Generic Substitution Fails for Thiol-C9-PEG5-acid: Critical Differentiators in Spacer Composition and Linker Performance


Substituting Thiol-C9-PEG5-acid with a generic thiol-PEG-acid linker (e.g., Thiol-PEG3-acid, Thiol-PEG4-acid, or Thiol-PEG6-acid) without the C9 alkyl spacer or with a different PEG repeat count is not functionally equivalent. The C9 alkyl chain provides a hydrophobic spacer segment that alters the overall linker length, flexibility, and spatial orientation between conjugated moieties [1]. In PROTAC applications, linker length and composition are critical determinants of ternary complex formation efficiency, with optimal linker lengths often falling within a specific range of heavy atom counts to achieve productive E3 ligase-target protein proximity [2][3]. The combination of C9 and PEG5 in Thiol-C9-PEG5-acid yields a total linker length of approximately 22-24 atoms (C9: 9 atoms + PEG5: 15 atoms + terminal groups), placing it in an intermediate size range distinct from shorter PEG-only linkers (e.g., PEG3: ~9 atoms) or longer variants (e.g., C9-PEG7: ~26 atoms). This specific spacer architecture influences solubility, cell permeability, and degradation efficiency in a manner that cannot be replicated by a linker of different composition or length [4]. Furthermore, the terminal thiol and carboxylic acid groups enable orthogonal conjugation strategies that are not available with linkers featuring alternative reactive handles (e.g., amine-PEG-acid or maleimide-PEG-acid). Procurement of a generic substitute without the precise C9-PEG5 architecture may result in suboptimal PROTAC activity, altered bioconjugate properties, or failed surface functionalization outcomes.

Quantitative Evidence Guide: Differentiating Thiol-C9-PEG5-acid from Closest Analogs


Linker Length Comparison: Thiol-C9-PEG5-acid vs. Thiol-PEG3-acid and Thiol-PEG4-acid

Thiol-C9-PEG5-acid provides a total linker length of approximately 22-24 atoms (9 carbon atoms from the C9 alkyl chain + 15 atoms from the PEG5 unit + terminal functional group contributions), which is substantially longer than the shorter PEG-only linkers Thiol-PEG3-acid (~9-11 atoms) and Thiol-PEG4-acid (~12-14 atoms) . This increased length positions the conjugated ligands further apart, which is critical for achieving productive ternary complex formation in PROTAC applications where the distance between the E3 ligase binding site and the target protein binding pocket often exceeds 3 nm [1]. The C9 alkyl segment also introduces hydrophobic character absent in pure PEG linkers, which can influence membrane permeability and intracellular trafficking of the final PROTAC molecule [2].

PROTAC linker length bioconjugation spacer PEG linker optimization

Molecular Weight and Hydrodynamic Radius Differentiation: Thiol-C9-PEG5-acid vs. Thiol-C9-PEG4-acid and Thiol-C9-PEG7

The molecular weight of Thiol-C9-PEG5-acid is 452.65 g/mol, which is intermediate between the smaller Thiol-C9-PEG4-acid (MW 336.53 g/mol) and the larger Thiol-C9-PEG7 (MW 468.7 g/mol) . This difference corresponds to approximately one additional PEG unit (44 Da) versus Thiol-C9-PEG4-acid, and one fewer PEG unit versus Thiol-C9-PEG7 . The PEG length directly influences the hydrodynamic radius of the linker and any resulting conjugate, which in turn affects solubility, plasma protein binding, and renal clearance rates in vivo [1].

PROTAC linker molecular weight PEG linker solubility bioconjugate hydrodynamic radius

Functional Group Orthogonality: Thiol-C9-PEG5-acid vs. Maleimide-PEG-acid Linkers

Thiol-C9-PEG5-acid contains a free thiol (-SH) group, which is reactive toward maleimides, vinylsulfones, and transition metal surfaces (e.g., gold, silver), and a carboxylic acid (-COOH) group for amine coupling via EDC/NHS chemistry . This functional group pair is orthogonal to linkers such as Mal-amido-PEG9-acid, which contains a maleimide group for thiol conjugation and a carboxylic acid for amine coupling . The presence of a free thiol rather than a maleimide allows for alternative conjugation sequences: for example, the thiol can be used for direct gold nanoparticle surface attachment or for disulfide exchange reactions, while the carboxylic acid remains available for subsequent amide bond formation with amine-containing ligands .

bioconjugation orthogonality thiol-maleimide chemistry PROTAC linker functional groups

Optimal Application Scenarios for Thiol-C9-PEG5-acid Based on Differentiated Spacer Properties


PROTAC Library Synthesis Requiring Intermediate Linker Length with Hydrophobic C9 Spacer

Researchers optimizing PROTAC degraders can incorporate Thiol-C9-PEG5-acid as a linker building block when screening linker lengths in the 22-24 atom range. The C9 alkyl segment introduces a hydrophobic element absent in pure PEG linkers, which may enhance cell permeability or alter intracellular trafficking compared to PEG-only alternatives. The terminal thiol enables conjugation to maleimide-functionalized E3 ligase ligands (e.g., VHL or CRBN ligands bearing a maleimide handle), while the carboxylic acid can be coupled to amine-containing target protein ligands via standard EDC/NHS chemistry [1]. This linker is particularly suitable for PROTAC targets where the E3 ligase and target protein binding pockets are separated by distances that require a spacer longer than PEG4 but shorter than PEG8, with the added hydrophobic character potentially modulating subcellular localization [2][3].

Gold Nanoparticle Surface Functionalization with Spaced Ligand Presentation

Thiol-C9-PEG5-acid can be used to functionalize gold nanoparticles (AuNPs) via direct thiol-gold chemisorption, leaving the carboxylic acid group exposed for subsequent conjugation of amine-containing biomolecules (e.g., antibodies, peptides, or fluorescent dyes) [1]. The C9-PEG5 spacer provides sufficient distance between the nanoparticle surface and the conjugated ligand to minimize steric hindrance and preserve ligand bioactivity, while the PEG segment maintains aqueous dispersibility of the functionalized nanoparticles. This application is supported by the established reactivity of thiol-terminated PEG linkers with transition metal surfaces . Compared to shorter PEG-only thiol-acid linkers (e.g., Thiol-PEG3-acid), the extended C9-PEG5 spacer may provide enhanced ligand accessibility and reduced surface quenching effects in fluorescence-based assays .

Dual-Functional Bioconjugate Assembly via Orthogonal Thiol and Carboxylic Acid Chemistry

The orthogonal reactivity of Thiol-C9-PEG5-acid enables sequential, site-specific bioconjugation strategies. For example, the thiol group can be first conjugated to a maleimide-modified protein or a maleimide-functionalized solid support, followed by activation of the carboxylic acid (using EDC/NHS) for coupling to an amine-containing fluorophore, drug payload, or targeting ligand [1]. This sequential approach is not feasible with maleimide-carboxylic acid linkers (which would require the opposite conjugation order) or with amine-carboxylic acid linkers (which lack thiol specificity). The C9-PEG5 spacer provides a defined distance between the two conjugated entities, which can be critical for maintaining the functional activity of both components in FRET-based assays, targeted drug delivery systems, or diagnostic probes [2][3].

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